molecular formula C21H21N3O3S2 B2662744 4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE CAS No. 476642-26-9

4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE

Cat. No.: B2662744
CAS No.: 476642-26-9
M. Wt: 427.54
InChI Key: ZOXRHHAVQYTFDD-UHFFFAOYSA-N
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Description

4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE is a complex organic compound that features a benzamide core linked to a cyclopenta[b]thiophene moiety and a bis(prop-2-en-1-yl)sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through a series of cyclization reactions starting from suitable thiophene precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

    Attachment of the benzamide moiety: This can be done through amide bond formation using coupling reagents.

    Addition of the bis(prop-2-en-1-yl)sulfamoyl group: This step involves sulfonamide formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound may find use in the development of new catalysts or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.

    Benzamide Derivatives: Compounds such as N-(4-cyanophenyl)benzamide and N-(3-cyanophenyl)benzamide are structurally related.

Uniqueness

What sets 4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}BENZAMIDE apart is its unique combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-3-12-24(13-4-2)29(26,27)16-10-8-15(9-11-16)20(25)23-21-18(14-22)17-6-5-7-19(17)28-21/h3-4,8-11H,1-2,5-7,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXRHHAVQYTFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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